3,4,5-Tribromopyridazine
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Overview
Description
3,4,5-Tribromopyridazine is a halogenated derivative of pyridazine, characterized by the presence of three bromine atoms at the 3rd, 4th, and 5th positions on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tribromopyridazine typically involves the bromination of pyridazine. One common method includes the reaction of pyridazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tribromopyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated pyridazine.
Oxidation Reactions: Although less common, oxidation reactions can modify the pyridazine ring or the substituents.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted pyridazine derivatives.
- Reduction reactions produce less brominated or debrominated pyridazine.
- Oxidation reactions can lead to the formation of pyridazine N-oxides or other oxidized products.
Scientific Research Applications
3,4,5-Tribromopyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Tribromopyridazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the substituents introduced during chemical modifications.
Comparison with Similar Compounds
3,5-Dibromopyridazine: Lacks the bromine atom at the 4th position, leading to different reactivity and applications.
3,4,6-Tribromopyridazine: Has a bromine atom at the 6th position instead of the 5th, resulting in distinct chemical properties.
3,4,5-Trichloropyridazine:
Uniqueness: 3,4,5-Tribromopyridazine is unique due to the specific arrangement of bromine atoms, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted chemical synthesis and specialized applications in research and industry.
Properties
IUPAC Name |
3,4,5-tribromopyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr3N2/c5-2-1-8-9-4(7)3(2)6/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPNAGQMSGMLFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=N1)Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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